molecular formula C2H3ClO2 B589660 2-chloroacetic acid CAS No. 1839-15-2

2-chloroacetic acid

Cat. No.: B589660
CAS No.: 1839-15-2
M. Wt: 96.479
InChI Key: FOCAUTSVDIKZOP-ZDOIIHCHSA-N
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Description

2-chloroacetic acid is a stable isotope-labeled compound with the molecular formula Cl13CH213CO2H. It is a derivative of chloroacetic acid, where two carbon atoms are replaced with their 13C isotopes. This compound is widely used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

Chloroacetic acid-13C2 plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate for enzymes involved in the tricarboxylic acid (TCA) cycle, such as citrate synthase. The interaction between chloroacetic acid-13C2 and these enzymes often involves the formation of covalent bonds, leading to modifications in enzyme activity and subsequent metabolic flux .

Cellular Effects

Chloroacetic acid-13C2 has profound effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, chloroacetic acid-13C2 has been shown to alter the expression of genes involved in metabolic pathways, thereby affecting cell proliferation and survival. Additionally, it can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

The molecular mechanism of chloroacetic acid-13C2 involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, chloroacetic acid-13C2 can inhibit the activity of pyruvate dehydrogenase, a key enzyme in cellular respiration, by forming a covalent bond with its active site. This inhibition results in a decrease in the conversion of pyruvate to acetyl-CoA, thereby affecting the TCA cycle and overall cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chloroacetic acid-13C2 can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that chloroacetic acid-13C2 can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression. These effects are often dependent on the concentration and duration of exposure to the compound .

Dosage Effects in Animal Models

The effects of chloroacetic acid-13C2 vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways without causing significant toxicity. At high doses, chloroacetic acid-13C2 can induce toxic effects, including liver and kidney damage. These adverse effects are often associated with the accumulation of the compound in these organs, leading to cellular damage and dysfunction .

Metabolic Pathways

Chloroacetic acid-13C2 is involved in several metabolic pathways, including the TCA cycle and glycolysis. It interacts with enzymes such as citrate synthase and pyruvate dehydrogenase, influencing their activity and the overall metabolic flux. The compound can also affect the levels of various metabolites, including citrate and pyruvate, by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, chloroacetic acid-13C2 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The distribution of chloroacetic acid-13C2 is often influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

Chloroacetic acid-13C2 is localized within specific subcellular compartments, including the mitochondria and cytoplasm. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of chloroacetic acid-13C2 can influence its activity and function, including its interactions with enzymes and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-chloroacetic acid can be synthesized through the chlorination of acetic acid-13C2. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5). The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine .

Industrial Production Methods: Industrial production of chloroacetic acid-13C2 follows similar synthetic routes but on a larger scale. The process involves the chlorination of acetic acid-13C2 in large reactors, followed by purification steps to isolate the desired product. The use of advanced technologies and equipment ensures high yield and purity of the compound .

Scientific Research Applications

2-chloroacetic acid is extensively used in scientific research due to its isotopic labeling, which provides valuable insights into various biochemical and chemical processes. Some applications include:

Comparison with Similar Compounds

2-chloroacetic acid can be compared with other similar compounds such as:

This compound stands out due to its specific isotopic labeling, which makes it a valuable tool in research applications requiring precise tracking of carbon atoms.

Biological Activity

2-Chloroacetic acid (2-CA) is a chlorinated derivative of acetic acid, recognized for its diverse biological activities and applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is represented by the chemical formula C2H3ClO2\text{C}_2\text{H}_3\text{ClO}_2. It is a colorless, hygroscopic liquid that is highly soluble in water. Its structure allows it to act as both a herbicide and an alkylating agent, contributing to its biological reactivity.

Toxicological Profile

Acute Toxicity
The acute toxicity of this compound has been evaluated in various animal studies. The lethal dose (LD50) for rats is approximately 150 mg/kg when administered orally. Symptoms of acute exposure include gastrointestinal distress, respiratory issues, and central nervous system effects.

Subchronic Toxicity Studies
A 90-day study conducted on rats revealed significant alterations in organ morphology, particularly in the liver and lungs. The liver exhibited portal triad enlargement and bile duct proliferation, while minimal pulmonary changes were noted .

Dose (mg/kg-day)Observed Effects
30Decreased relative heart weight in females
60Increased liver weight; decreased cholinesterase activity
150Significant increases in serum ALT and AST levels
200Mortality observed; significant body weight reduction

Metabolic Pathways
this compound undergoes metabolic conversion primarily through the action of aldehyde dehydrogenases. It can be oxidized to chloroacetaldehyde, which further participates in various biochemical reactions within cells .

Enzyme Interactions
Research indicates that 2-CA interacts with enzymes such as papain, where it modifies active-site residues leading to altered enzyme activity. The pH-dependent reaction rates highlight the importance of environmental conditions on its biological effects .

Biological Applications

Pharmaceutical Uses
Due to its alkylating properties, this compound has been investigated for potential use in cancer therapy. It has shown efficacy in inhibiting tumor growth in preclinical models by inducing apoptosis in cancer cells.

Environmental Impact
As a byproduct of chlorination processes in drinking water treatment, this compound poses risks to human health and ecosystems. Studies have shown that it can be microbially degraded but also formed through chloroperoxidase-mediated reactions .

Case Studies

  • Toxicity Assessment in Rats
    A study assessed the effects of varying doses of this compound on rat physiology over a period of 90 days. Significant findings included dose-dependent increases in liver weight and alterations in serum enzyme levels indicative of hepatic damage .
  • Cancer Research
    In vitro studies demonstrated that this compound can induce cytotoxic effects on specific cancer cell lines. These studies suggest a potential role for 2-CA as a chemotherapeutic agent, warranting further investigation into its mechanisms and efficacy .

Properties

IUPAC Name

2-chloroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCAUTSVDIKZOP-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C](=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746516
Record name Chloro(~13~C_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1839-15-2
Record name Acetic-13C2 acid, chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1839-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloro(~13~C_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1839-15-2
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